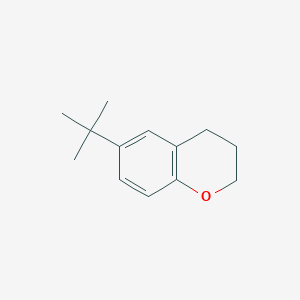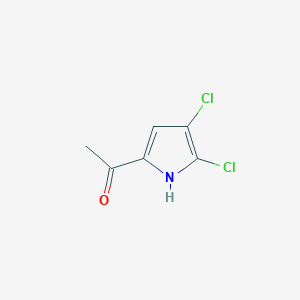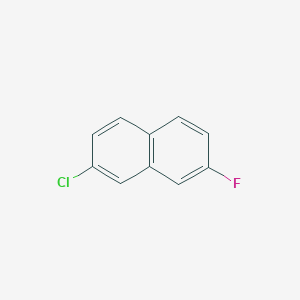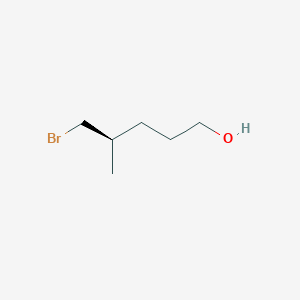
6-Nitro-3H-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles with a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The nitro group at the 6-position and the keto group at the 3-position of the indazole ring confer unique chemical properties to this compound, making it an interesting compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3H-indazol-3-one typically involves the nitration of 3H-indazol-3-one. One common method is the reaction of 3H-indazol-3-one with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.
Another synthetic route involves the cyclization of 2-nitrobenzaldehyde with hydrazine hydrate, followed by oxidation to form this compound. This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to achieve high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-3H-indazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Amino-3H-indazol-3-one.
Substitution: Various substituted indazole derivatives.
Oxidation: Carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
6-Nitro-3H-indazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various indazole derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor. Indazole derivatives have been shown to inhibit enzymes such as phosphodiesterases and kinases, making them valuable tools for studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications. Indazole derivatives have demonstrated anticancer, anti-inflammatory, and antimicrobial activities, making them promising candidates for drug development.
Industry: Used in the development of agrochemicals and dyes. The unique chemical properties of this compound make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-Nitro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the indazole ring can bind to enzyme active sites, inhibiting their activity. For example, indazole derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Comparación Con Compuestos Similares
6-Nitro-3H-indazol-3-one can be compared with other similar compounds, such as:
3H-Indazol-3-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Amino-3H-indazol-3-one: The amino group at the 6-position confers different chemical properties and potential biological activities compared to the nitro group.
6-Chloro-3H-indazol-3-one:
Propiedades
Número CAS |
61976-44-1 |
|---|---|
Fórmula molecular |
C7H3N3O3 |
Peso molecular |
177.12 g/mol |
Nombre IUPAC |
6-nitroindazol-3-one |
InChI |
InChI=1S/C7H3N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H |
Clave InChI |
RBLUNHLISNCJEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])N=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11910015.png)

![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)











